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Compound of Interest

Compound Name: 6-bromo-N-methyl-2-naphthamide

Cat. No.: B1291326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 6-bromo-N-methyl-2-naphthamide, a key intermediate in various research and

development applications. This document details the synthetic pathway starting from

commercially available precursors, provides step-by-step experimental protocols, and

summarizes the characterization data.

Synthesis
The synthesis of 6-bromo-N-methyl-2-naphthamide is a multi-step process commencing with

the esterification of 6-bromo-2-naphthoic acid to yield methyl 6-bromo-2-naphthoate. This

intermediate is then subjected to amidation with methylamine to produce the final compound.
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Caption: Overall synthetic workflow for 6-bromo-N-methyl-2-naphthamide.

Experimental Protocols
Step 1: Synthesis of Methyl 6-bromo-2-naphthoate

This procedure follows the well-established Fischer esterification method.[1][2]

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, suspend 6-bromo-2-naphthoic acid (5.0 g, 19.9 mmol) in anhydrous

methanol (50 mL).

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the suspension while

stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Quenching and Extraction: After completion, allow the mixture to cool to room temperature.

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess

acid. Extract the product with ethyl acetate (3 x 50 mL).

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry

the organic layer over anhydrous sodium sulfate.

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield methyl 6-bromo-2-naphthoate as a white solid.

Step 2: Synthesis of 6-bromo-N-methyl-2-naphthamide

This protocol describes the direct amidation of the methyl ester with methylamine.

Reaction Setup: In a sealed pressure vessel, dissolve methyl 6-bromo-2-naphthoate (4.0 g,

15.0 mmol) in a solution of methylamine in a suitable solvent (e.g., 33 wt. % in ethanol, 20

mL).

Heating: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor

the reaction progress by TLC.

Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the

solvent and excess methylamine under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by

saturated sodium bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: The crude 6-bromo-N-methyl-2-naphthamide can be purified by column

chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterization Data
Physical Properties

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Melting
Point (°C)

CAS
Number

6-bromo-2-

naphthoic

acid

C₁₁H₇BrO₂ 251.08 Solid

290-294

(decomposes

)[3]

5773-80-8

Methyl 6-

bromo-2-

naphthoate

C₁₂H₉BrO₂ 265.10 White Solid 123-126[4] 33626-98-1

6-bromo-N-

methyl-2-

naphthamide

C₁₂H₁₀BrNO 264.12
Liquid (at

room temp.)
Not Available 426219-35-4

Spectroscopic Data
2.2.1. 6-bromo-2-naphthoic acid

¹H NMR

(DMSO-d₆)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

Aromatic H 8.62 s - H-1

Aromatic H 8.30 d 1.6 H-5

Aromatic H 8.09 d 8.8 H-3

Aromatic H 8.02 dd 8.6, 1.4 H-8

Aromatic H 7.99 d 8.6 H-4

Aromatic H 7.72 dd 8.5, 1.8 H-7

Carboxylic Acid

H
13.15 br. s - -COOH
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Reference:[3]

¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)

Carbonyl C 167.30

Aromatic C
136.11, 131.63, 130.90, 130.64, 130.01, 129.83,

128.81, 127.61, 126.50, 121.93

Reference:[3]

High-Resolution Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₈BrO₂:

250.9753; found: 250.9753.[3]

IR Spectroscopy (KBr, cm⁻¹): The spectrum shows characteristic bands for the carboxylic

acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C-H and

C=C stretches.

2.2.2. Methyl 6-bromo-2-naphthoate

¹H NMR (CDCl₃)
Chemical Shift (δ,

ppm)
Multiplicity Assignment

Aromatic H ~8.5-7.5 m
Naphthalene ring

protons

Methyl H ~3.9 s -OCH₃

Note: Predicted chemical shifts based on typical values for this compound.

IR Spectroscopy (KBr, cm⁻¹): Expected to show a strong C=O stretching band for the ester

at ~1720 cm⁻¹, along with aromatic C-H and C=C absorptions.

2.2.3. 6-bromo-N-methyl-2-naphthamide (Predicted)
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¹H NMR (CDCl₃)
Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment

Aromatic H ~8.4-7.6 m
Naphthalene ring

protons

Amide N-H ~6.1 br. s -NH-

Methyl H ~3.1 d -NHCH₃

¹³C NMR (CDCl₃) Predicted Chemical Shift (δ, ppm)

Carbonyl C ~168

Aromatic C ~135-120

Methyl C ~27

Mass Spectrometry (EI): Expected molecular ion peaks at m/z 263 and 265 in an

approximate 1:1 ratio, characteristic of a monobrominated compound.

IR Spectroscopy (neat, cm⁻¹): A strong C=O stretching vibration for the secondary amide is

expected around 1640 cm⁻¹. A characteristic N-H stretching band should appear around

3300 cm⁻¹, and an N-H bending vibration near 1550 cm⁻¹.
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Caption: Logical workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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